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Get Quote

But-3-ynal (C₄H₄O) is an organic compound featuring a terminal alkyne and an aldehyde group. Recent

theoretical studies have highlighted its potential for sustaining long-lasting charge migration, a form of

ultrafast electron dynamics triggered by ionization [1] [2]. This phenomenon, if controlled, could pave the

way for manipulating chemical reactions at the electron level, a core goal of attochemistry.

The key to its utility lies in its electronic structure. Upon ionization, its highest occupied molecular orbital

(HOMO) exhibits a hole mixing structure, which creates a coherent superposition of electronic states [3].

Surprisingly, contrary to the intuition that larger molecules decohere faster, extending the carbon skeleton of

But-3-ynal analogs can actually slow down decoherence and prolong charge migration [4].

Quantitative Molecular Properties

The table below summarizes key properties that make But-3-ynal suitable for attochemistry experiments.

Property Value Significance & Reference

Molecular
Formula

C₄H₄O Linear structure with aldehyde and terminal

alkyne [5].

Molecular
Weight

68.07 g/mol [5]
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Property Value Significance & Reference

Ionization
Energy (IE)

9.85 eV (EST), 10.2 eV (EST) Critical for predicting ionization behavior in
strong laser fields [6].

HOMO Hole
Mixing

Present Enables correlation-driven charge migration; key
for long-lived coherence [3].

Key Finding Extended carbon backbone can
prolong coherence

Challenges conventional wisdom; larger analogs
show slower decoherence [4].

Experimental Protocol: Probing Charge Migration with IR
Multiphoton Ionization

This protocol outlines a method to selectively trigger and observe correlation-driven charge migration in

But-3-ynal, based on a proposed scheme combining IR multiphoton ionization and X-ray probing [3].

1. Principle Traditional extreme ultraviolet (XUV) pumps can populate too many cationic states, making it

difficult to isolate specific charge migration dynamics. Using an intense infrared (IR) multi-photon pulse

as a trigger offers superior selectivity, primarily ionizing only the outermost molecular orbitals (like the

HOMO) and thus cleanly populating the coherent superposition of states involved in hole mixing [3].

2. Materials and Setup

Sample: Isolated But-3-ynal molecules in the gas phase.
Laser System: A source capable of delivering intense, short IR pulses (e.g., a few femtoseconds) for

multi-photon ionization, coupled with an X-ray Free-Electron Laser (XFEL) for probing.
Simulation Software (Pre-experiment): A real-space implementation of Real-Time Time-Dependent

Density Functional Theory (RT-TDDFT) code, such as OCTOPUS, is recommended for preliminary
simulations to predict dynamics [3].

3. Workflow The experimental and theoretical workflow is designed to trigger, probe, and validate charge

migration.
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4. Procedures

Step 1: Theoretical Simulation (Pre-Experiment)

Software: Use a real-space RT-TDDFT code like OCTOPUS [3].
Functional: Employ a gradient-corrected functional like PBE with a self-interaction error (SIE)

correction to accurately describe ionization potentials and hole mixing [3].
Simulation Box: Set a spherical grid with a radius of ~12 Å and a spacing of 0.18 Å [3].

Calculation: Simulate the electron dynamics by initiating the system with a hole in the HOMO.
This models the "sudden ionization" approximation and provides a reference for the expected

charge migration frequency and duration.

Step 2: Experimental Trigger - IR Multi-photon Ionization

Align the intense IR pump pulse to interact with the molecular beam.

The multi-photon process should be tuned to selectively ionize the HOMO of But-3-ynal,
creating the desired coherent superposition of cationic states [3].

Step 3: Charge Migration

After triggering, the electron hole will oscillate across the molecular framework. Theoretical
predictions suggest this coherence can last for over 15 femtoseconds in suitable molecules like

But-3-ynal, allowing for multiple oscillation periods [3].

Step 4: Experimental Probe - XFEL Pulse

After a precisely controlled time delay, probe the molecule with a soft X-ray pulse from an
XFEL.

The X-ray photon energy should be tuned to element-specific core-to-valence transitions (e.g.,
carbon K-edge). The transient absorption signal provides a direct, atomically-resolved measure

of the evolving electron charge density [3].

Step 5: Data Analysis and Validation

Analyze the time-dependent absorption changes at different atomic sites to reconstruct the

charge migration movie.
Compare the experimental results with the pre-computed RT-TDDFT simulations to validate the

observation of correlation-driven charge migration [3].

Mechanism of Long-Lasting Coherence
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The diagram below illustrates the electronic structure mechanism that enables sustained charge migration in

But-3-ynal.
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Key Considerations for Researchers

Molecular Design: To maximize coherence time, consider synthesizing and testing longer-chain

analogs of But-3-ynal, such as Pent-4-ynal. Theoretical work indicates that extending the carbon
backbone can suppress decoherence induced by specific vibrational modes (like CO stretching),

paradoxically prolonging charge migration [4].
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Method Validation: The IR multi-photon ionization approach has been computationally validated for

several molecules, including But-3-ynal, propiolic acid, 2,5-dihydrofuran, and 3-pyrroline, all of which
share similar hole-mixing characteristics for their HOMO [3].

Beyond a Single Molecule: The principles discovered in But-3-ynal are general. The key is to find
molecules where several properties—including a suitable ionization spectrum, strong hole mixing,

and specific vibrational mode suppression—are fulfilled simultaneously to enable long-lasting,
observable electron dynamics [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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